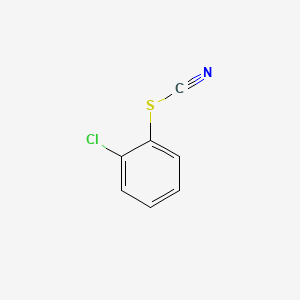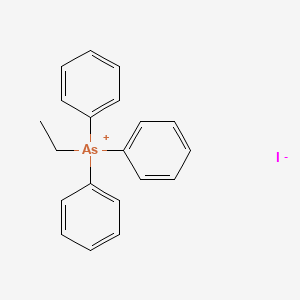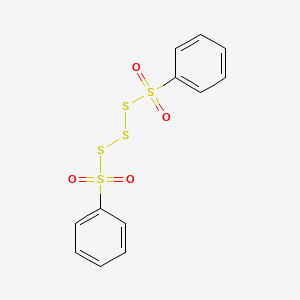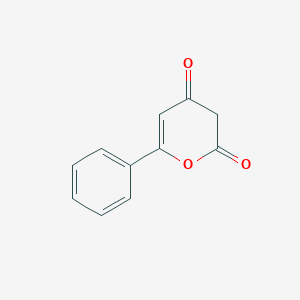
2H-Pyran-2,4(3H)-dione, 6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-2,4(3H)-dione, 6-phenyl- is an organic compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The 6-phenyl substitution adds a phenyl group to the pyran ring, which can influence the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2,4(3H)-dione, 6-phenyl- typically involves the condensation of benzaldehyde with acetoacetate esters in the presence of a base such as potassium carbonate. The reaction proceeds via γ-C-alkylation rather than α-C-alkylation, resulting in the formation of the desired product . The reaction conditions often include an alcohol solvent to facilitate the process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
2H-Pyran-2,4(3H)-dione, 6-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
2H-Pyran-2,4(3H)-dione, 6-phenyl- has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers and other materials.
作用機序
The mechanism of action for 2H-Pyran-2,4(3H)-dione, 6-phenyl- involves its interaction with molecular targets such as enzymes or receptors. The phenyl group can enhance binding affinity and specificity, influencing the compound’s biological activity. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
2H-Pyran-2,4(3H)-dione: Lacks the phenyl substitution, which can affect its reactivity and applications.
3,4-Dihydro-2H-pyran: Another pyran derivative with different chemical properties and uses.
Uniqueness
The presence of the phenyl group in 2H-Pyran-2,4(3H)-dione, 6-phenyl- makes it unique compared to other pyran derivatives
特性
CAS番号 |
4743-94-6 |
|---|---|
分子式 |
C11H8O3 |
分子量 |
188.18 g/mol |
IUPAC名 |
6-phenylpyran-2,4-dione |
InChI |
InChI=1S/C11H8O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-6H,7H2 |
InChIキー |
HWILODWTKRBMSE-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)C=C(OC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


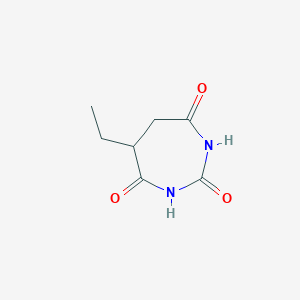
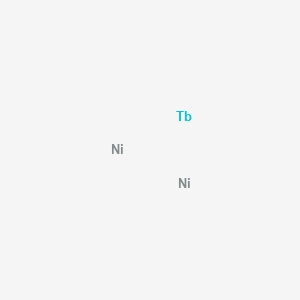
![2-Ethyl-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14737546.png)
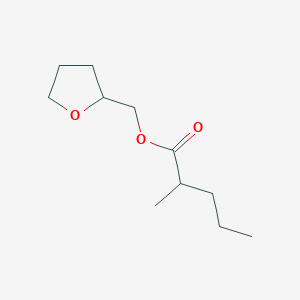
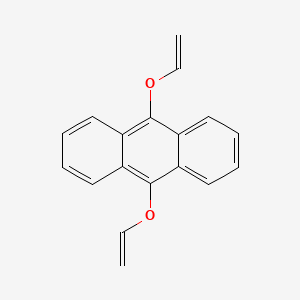

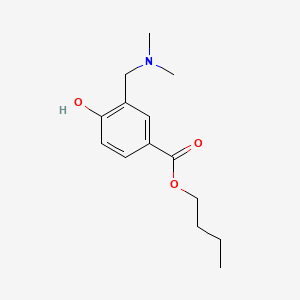
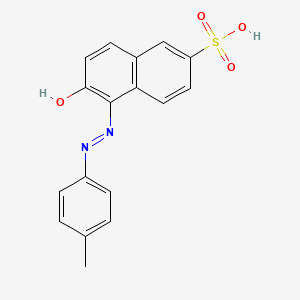

![1-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]-N,N-dimethylmethanamine oxide](/img/structure/B14737569.png)
![1,4-Di-[2-(5-phenyloxadiazolyl)]-benzol](/img/structure/B14737575.png)
